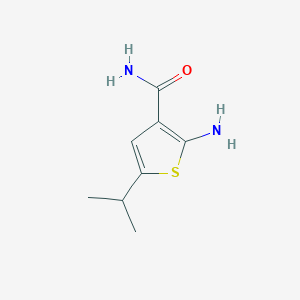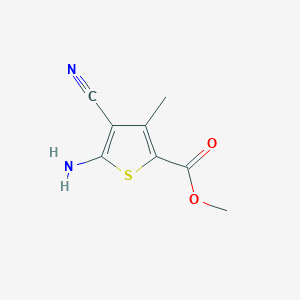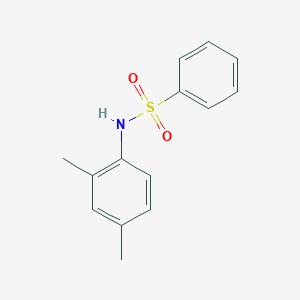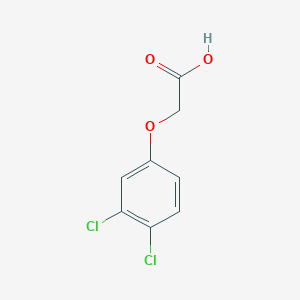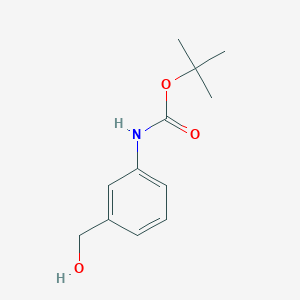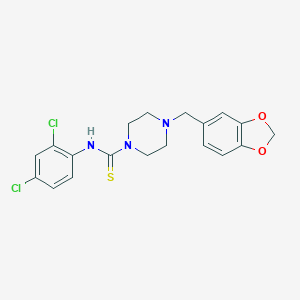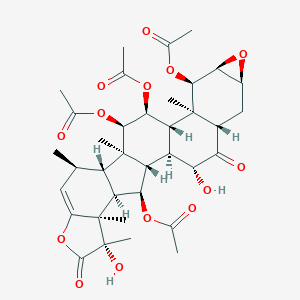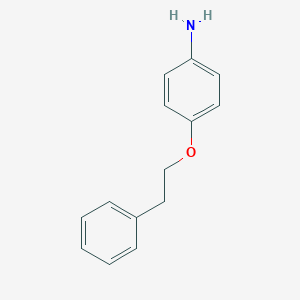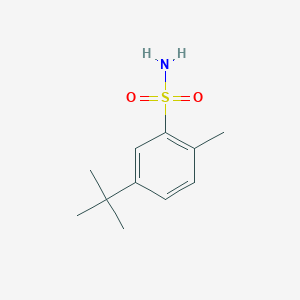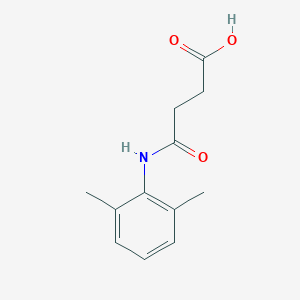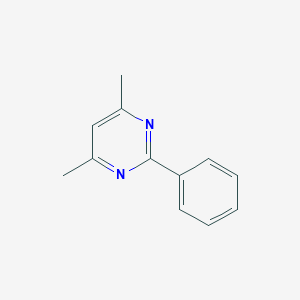
4,6-Dimethyl-2-phenylpyrimidine
Vue d'ensemble
Description
“4,6-Dimethyl-2-phenylpyrimidine” is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 . This compound is used for research purposes .
Synthesis Analysis
The compound has been synthesized in two steps from this compound by a double Knoevenagel reaction with 4-bromobenzaldehyde followed by a double Suzuki–Miyaura cross-coupling reaction with 4-(N,N-diphenylamino)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered aromatic ring with two nitrogen atoms in positions 1 and 3 .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of a 4,6-distyrylpyrimidine chromophore . Additionally, it has been used as a precursor in the preparation of SnS nanoplatelets .
Applications De Recherche Scientifique
Nonlinear Optical Properties
- Optoelectronic Applications: Thiopyrimidine derivatives, including 4,6-dimethyl-2-phenylpyrimidine, exhibit significant nonlinear optical (NLO) properties. Their potential in optoelectronic applications is underscored by their enhanced NLO characteristics, making them candidates for high-tech optoelectronic applications (Hussain et al., 2020).
Photophysical Properties
- Emission and Solvatochromism: Compounds synthesized from this compound exhibit intense emission in various solvents and solid state. Their emission solvatochromism ranges from blue in nonpolar solvents to orange in dichloromethane. This sensitivity to the environment makes them valuable for photophysical studies and potential applications in materials science (Diarra, Robin‐le Guen, & Achelle, 2021).
Crystal Engineering and Supramolecular Architecture
- Structural Studies in Crystal Engineering: this compound derivatives are used to study the interaction with dicarboxylic acids, influencing crystal engineering and supramolecular architecture. Changes in substituents on the pyrimidine ring can impact the overall crystal structure, offering insights into molecular design (Goswami et al., 2008).
Luminescent Lanthanide Frameworks
- Luminescence Tuning in Lanthanide Frameworks: this compound is used in synthesizing luminescent lanthanide frameworks. These frameworks exhibit varied luminescence due to different coordination environments of lanthanide ions, useful in material science and luminescence studies (Jia et al., 2014).
Synthesis and Chemical Transformation Studies
- Chemical Synthesis and Transformations: This compound is integral in synthesizing various heterocyclic compounds, demonstrating its role as a versatile intermediate in organic synthesis. Its transformations and reactions with nucleophiles are studied to understand complex chemical processes (Several Authors, Various Years).
Antimicrobial Activity
- Antimicrobial Properties: Derivatives of this compound are explored for their antimicrobial properties. Their structure-activity relationship provides insights into the development of new antimicrobial agents (Several Authors, Various Years).
Luminescent Properties and Molecular Docking
- Luminescence and Docking Studies: The compound's derivatives are studied for their luminescent properties and potential in molecular docking applications. These studies are crucial for developing new materials and understanding molecular interactions (Several Authors, Various Years).
Safety and Hazards
Orientations Futures
The compound has been used in the synthesis of a 4,6-distyrylpyrimidine chromophore, which exhibits intense emission in moderately polar solvents as well as in solid state . This suggests potential applications in the field of fluorescence and bio-imaging . Additionally, it has been used as a precursor in the preparation of SnS nanoplatelets, which have been evaluated for their performance as anode material for lithium-ion batteries .
Propriétés
IUPAC Name |
4,6-dimethyl-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNUWBFICZWTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286445 | |
| Record name | 4,6-dimethyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14164-34-2 | |
| Record name | NSC45809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dimethyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the synthesized derivative of 4,6-Dimethyl-2-phenylpyrimidine?
A1: The synthesized derivative, 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine, is characterized by: * A central 2-phenylpyrimidine core derived from this compound. []* Two styryl groups at the 4 and 6 positions of the pyrimidine ring. []* Each styryl group is further extended with a biphenylenevinylene unit. []* Terminal diphenylamino groups act as electron donors. []
Q2: How does the structure of the synthesized compound influence its optical properties?
A2: The extended π-conjugated system, created by the styryl, biphenylenevinylene, and diphenylamino groups, allows for significant electron delocalization. [] This results in: * Intense emission in moderately polar solvents and in the solid state. []* Significant solvatochromism, with emission color shifting from blue in non-polar solvents to orange in more polar solvents. []* Sensitivity to acidic conditions, leading to a red-shift in the absorption band and emission quenching. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


